

2-Amino-4,6-dimethoxybenzoic acid IUPAC name.

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Compound of Interest

Compound Name: 2-Amino-4,6-dimethoxybenzoic acid

Cat. No.: B049123

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An In-depth Technical Guide to **2-Amino-4,6-dimethoxybenzoic acid**

IUPAC Name: **2-amino-4,6-dimethoxybenzoic acid**

Introduction

2-Amino-4,6-dimethoxybenzoic acid is an aromatic organic compound that belongs to the class of anthranilic acid derivatives. Its structure, featuring a benzoic acid core with amino and methoxy functional groups, makes it a valuable intermediate in organic synthesis. Specifically, it serves as a building block in the development of more complex molecules, particularly in the pharmaceutical and chemical research sectors. This guide provides a comprehensive overview of the available technical information for this compound, including its properties, synthesis, and potential applications. It is important to note that while this compound is recognized as a synthetic intermediate, detailed experimental data in peer-reviewed literature is limited. Much of the specific quantitative data presented herein is based on high-quality computational predictions, with experimental data for closely related compounds provided for methodological context.

Physicochemical and Spectroscopic Data

The physicochemical properties of **2-Amino-4,6-dimethoxybenzoic acid** are summarized below. These values are primarily computationally derived from publicly available chemical databases.

Table 1: Physicochemical Properties of **2-Amino-4,6-dimethoxybenzoic acid**

Property	Value	Source
IUPAC Name	2-amino-4,6-dimethoxybenzoic acid	PubChem
Molecular Formula	C ₉ H ₁₁ NO ₄	PubChem
Molecular Weight	197.19 g/mol	PubChem
CAS Number	21577-57-1	PubChem
Canonical SMILES	COc1=CC(=C(C(=C1)OC)C(=O)O)N	PubChem
InChI Key	HZBQKANLOSWJLU-UHFFFAOYSA-N	PubChem
Computed XLogP3	1.3	PubChem
Hydrogen Bond Donors	2	PubChem
Hydrogen Bond Acceptors	5	PubChem
Rotatable Bond Count	3	PubChem

Note: The properties listed are computationally generated and may differ from experimental values.

Spectroscopic Data

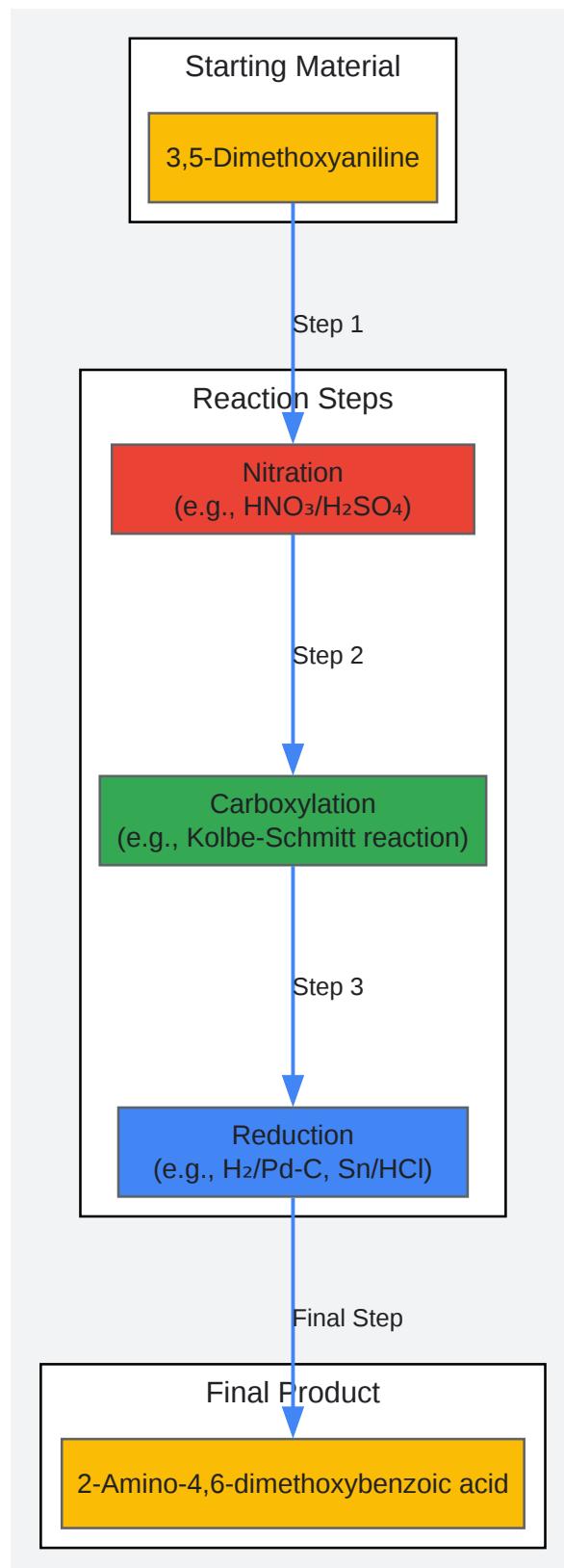
Detailed, experimentally verified spectroscopic data (NMR, IR, MS) for **2-Amino-4,6-dimethoxybenzoic acid** are not readily available in the public domain. Researchers seeking to characterize this compound would typically perform the following analyses:

- ¹H NMR (Proton Nuclear Magnetic Resonance): To identify the chemical environment of the hydrogen atoms. Expected signals would include two singlets for the methoxy groups, two singlets for the aromatic protons, and a broad singlet for the amino group protons, along with a signal for the carboxylic acid proton.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.
- IR (Infrared) Spectroscopy: To identify the functional groups. Characteristic peaks would be expected for the N-H stretches of the primary amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the ether groups.
- MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Synthesis Protocols

A general synthetic route to **2-Amino-4,6-dimethoxybenzoic acid** involves multiple steps, typically starting from a more readily available aromatic precursor. The common strategy includes nitration of a substituted benzene ring, followed by reduction of the nitro group to an amine, and subsequent functional group manipulations to introduce the methoxy and carboxylic acid moieties.



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Caption: A generalized synthetic pathway for **2-Amino-4,6-dimethoxybenzoic acid**.

Exemplary Protocol: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid

Due to the lack of a detailed published protocol for the title compound, the following procedure for the synthesis of its isomer, 2-amino-4,5-dimethoxybenzoic acid, is provided as a representative example of the synthetic methodology. This protocol involves the hydrolysis of a methyl ester followed by the reduction of a nitro group.

Materials:

- Methyl-4,5-dimethoxy-2-nitrobenzoate
- Potassium hydroxide (KOH)
- Glacial acetic acid
- Palladium on carbon (10% Pd/C)
- Ice water
- Hydrogen gas

Procedure:

- Hydrolysis: Dissolve 48.13 g of KOH pellets (85% purity) in 250 ml of ice water. To this solution, add 50 g of methyl-4,5-dimethoxy-2-nitrobenzoate. Heat the resulting suspension to 70 °C. The reaction progress can be monitored by HPLC. Upon completion, cool the solution to room temperature and adjust the pH to 6.6 with glacial acetic acid.
- Hydrogenation (Reduction): The resulting red suspension is hydrogenated using 1 g of 10% Pd/C catalyst at 50 °C and a pressure of 3.5 bar until the reaction ceases.
- Work-up and Isolation: After hydrogenation, the solution is filtered to remove the catalyst. The pH of the filtrate is adjusted to 5.1 with glacial acetic acid under an inert atmosphere. The formed suspension is stirred at room temperature for 30 minutes, then cooled to 5 °C and stirred for an additional 30 minutes.

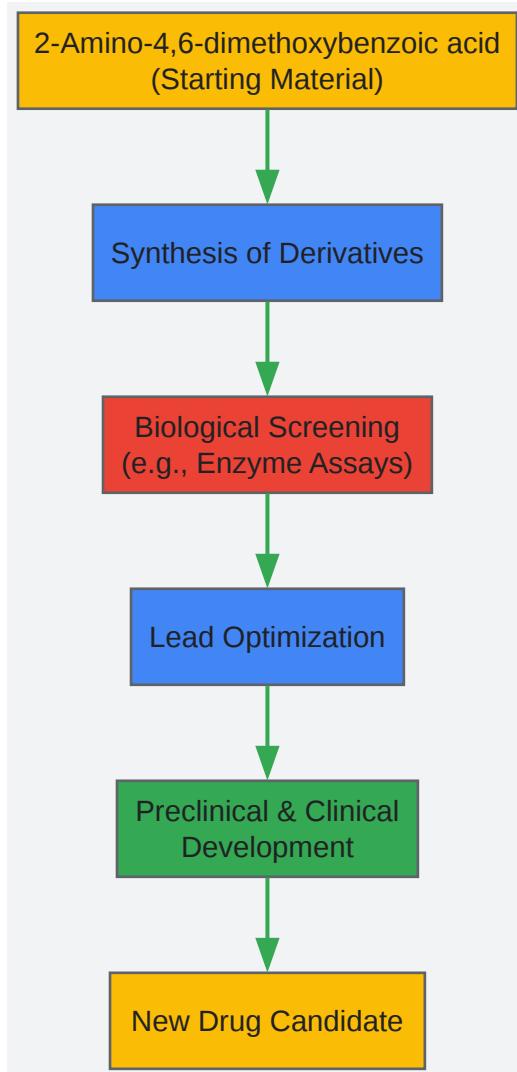
- Purification: The product is collected by filtration, washed with two portions of ice water (total 250 ml), and dried in a vacuum oven at 55 °C for 12 hours to yield the final product.

Disclaimer: This protocol is for the synthesis of an isomer and should be adapted and optimized for the synthesis of **2-Amino-4,6-dimethoxybenzoic acid**.

Applications in Research and Drug Development

2-Amino-4,6-dimethoxybenzoic acid is primarily utilized as an intermediate in the synthesis of more complex molecules. Its structural features are of interest in medicinal chemistry for the development of novel therapeutic agents. It has been suggested as a precursor for the synthesis of compounds with potential anti-inflammatory and analgesic properties.

Furthermore, this class of compounds is explored for a range of biological activities, making it a versatile scaffold in drug discovery programs. For instance, various benzoic acid derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase, which are targets in the treatment of Alzheimer's disease.



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